N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)-2,4-difluorobenzenesulfonamide
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Overview
Description
N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)-2,4-difluorobenzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with dimethylamino and piperidinyl groups, along with a difluorobenzenesulfonamide moiety. Its unique structure suggests it may have interesting chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)-2,4-difluorobenzenesulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine core, followed by the introduction of the dimethylamino and piperidinyl groups. The final step often involves the sulfonation of the aromatic ring to introduce the difluorobenzenesulfonamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods may also incorporate green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)-2,4-difluorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: The aromatic ring and pyrimidine core can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring or pyrimidine core.
Scientific Research Applications
Chemistry: The compound can be used as a building block for synthesizing more complex molecules.
Biology: Its unique structure may interact with biological targets, making it a candidate for studying biochemical pathways.
Medicine: The compound could be investigated for its pharmacological properties, including potential therapeutic effects.
Industry: It may find applications in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism by which N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)-2,4-difluorobenzenesulfonamide exerts its effects is not well-documented. its structure suggests it could interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions may modulate biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)-2,4-difluorobenzenesulfonamide: shares structural similarities with other pyrimidine-based compounds and sulfonamides.
This compound: can be compared to other compounds with similar functional groups, such as sulfonamides and fluorinated aromatic compounds.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which may confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[4-(dimethylamino)-2-piperidin-1-ylpyrimidin-5-yl]-2,4-difluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F2N5O2S/c1-23(2)16-14(11-20-17(21-16)24-8-4-3-5-9-24)22-27(25,26)15-7-6-12(18)10-13(15)19/h6-7,10-11,22H,3-5,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXYXFHFQJYXRPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NS(=O)(=O)C2=C(C=C(C=C2)F)F)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F2N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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